molecular formula C6H9ClN2O2S B3377838 1-Propylpyrazole-3-sulfonyl chloride CAS No. 1354704-83-8

1-Propylpyrazole-3-sulfonyl chloride

Cat. No.: B3377838
CAS No.: 1354704-83-8
M. Wt: 208.67 g/mol
InChI Key: UATWHIVZUZGPAC-UHFFFAOYSA-N
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Description

1-Propylpyrazole-3-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides, which are known for their reactivity and utility in various chemical syntheses. This compound features a pyrazole ring substituted with a propyl group at the 1-position and a sulfonyl chloride group at the 3-position. Sulfonyl chlorides are valuable intermediates in organic synthesis due to their ability to form sulfonamides, sulfonates, and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1-propylpyrazole using chlorosulfonic acid (ClSO₃H). The reaction typically involves adding chlorosulfonic acid to 1-propylpyrazole under controlled temperature conditions, usually between -20°C to 0°C, in a solvent such as chloroform (CHCl₃). The reaction is highly exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels equipped with mechanical stirrers, reflux condensers, and dropping funnels. The reaction mixture is heated to 140-160°C for an extended period, typically around 12 hours, to ensure complete conversion of the starting material to the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation and Reduction Reactions: While less common, it can participate in oxidation or reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Common solvents include chloroform, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

1-Propylpyrazole-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propylpyrazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Propylpyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its propyl group at the 1-position and sulfonyl chloride at the 3-position make it a valuable intermediate for synthesizing diverse chemical entities .

Properties

IUPAC Name

1-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-2-4-9-5-3-6(8-9)12(7,10)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWHIVZUZGPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265093
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-83-8
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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